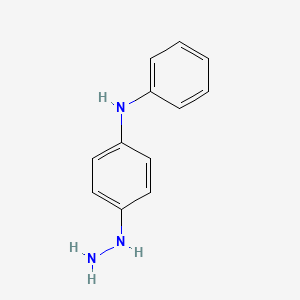
4-Hydrazinyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-N-phenylaniline is an organic compound that features a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-phenylaniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitrophenylhydrazine using a reducing agent such as tin(II) chloride in hydrochloric acid . Another approach involves the palladium-catalyzed amination of aryl halides with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize large-scale reduction processes or catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can further modify the hydrazine group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, substituted anilines, and various nitrogen-containing heterocycles .
Applications De Recherche Scientifique
4-Hydrazinyl-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-N-phenylaniline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions and form stable complexes with metals also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Aniline: Aniline is a simpler compound with an amino group attached to a benzene ring. It is widely used in the production of dyes and chemicals.
Phenylhydrazine: This compound has a hydrazine group attached to a phenyl ring and is used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: This compound is a precursor to 4-Hydrazinyl-N-phenylaniline and is used in various chemical reactions
Uniqueness: Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
93199-50-9 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-hydrazinyl-N-phenylaniline |
InChI |
InChI=1S/C12H13N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14-15H,13H2 |
Clé InChI |
WKIDQESEWJKNHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
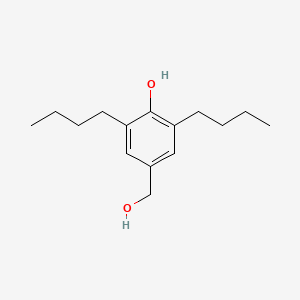
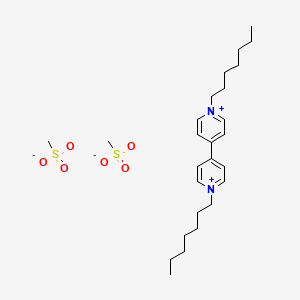
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
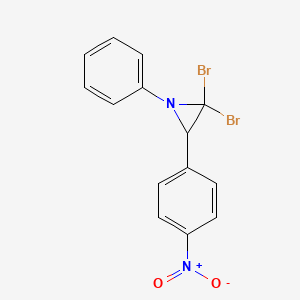
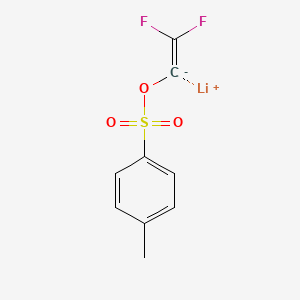



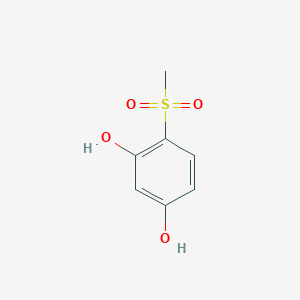
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
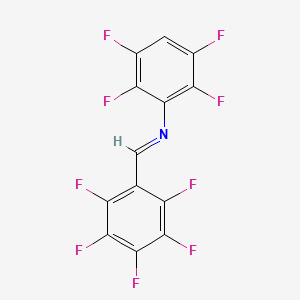
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
